Ethyl 2-propylacrylate
Overview
Description
Preparation Methods
Ethyl 2-propylacrylate can be synthesized through various methods. One common synthetic route involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-propylacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Transesterification: This reaction involves the exchange of the ethyl group with other alcohols, producing various acrylate esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and ethanol.
Common reagents used in these reactions include acids (e.g., sulfuric acid) for esterification and bases (e.g., sodium hydroxide) for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-propylacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-propylacrylate involves its ability to undergo polymerization and other chemical reactions. Its molecular structure allows it to interact with various molecular targets, including enzymes and receptors, depending on the specific application . The pathways involved in its action are primarily related to its reactivity as an acrylate ester .
Comparison with Similar Compounds
Ethyl 2-propylacrylate is similar to other acrylate esters, such as ethyl acrylate and butyl acrylate . it is unique in its specific molecular structure, which imparts distinct chemical and physical properties. For example, ethyl acrylate has a lower boiling point and different reactivity compared to this compound . Other similar compounds include methyl acrylate and 2-ethylhexyl acrylate, each with their own unique properties and applications .
Biological Activity
Ethyl 2-propylacrylate (EPA) is an acrylic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its acrylate functional group, which is known to exhibit various biological activities. The general structure can be represented as follows:
This compound features a propyl group attached to the acrylate backbone, influencing its reactivity and interactions with biological systems.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of acrylate derivatives, including EPA. The acrylate moiety is recognized for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. For instance, compounds similar to EPA have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. In one study, a related compound demonstrated an IC50 value of 2.57 ± 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity .
Mechanism of Action:
- Tubulin Inhibition: EPA and its derivatives may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest at the G2/M phase.
- Apoptosis Induction: Studies indicate that these compounds can enhance apoptotic markers such as p53 and Bax while reducing anti-apoptotic factors like Bcl-2 .
2. Antimicrobial Activity
Acrylates have also been investigated for their antimicrobial properties. Research indicates that certain acrylate polymers exhibit intrinsic antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Antiproliferative Effects
A study focused on a series of acrylate derivatives found that modifications in the alkyl chain length significantly influenced their cytotoxicity against cancer cells. The findings suggested that longer alkyl chains enhanced the interaction with cellular membranes, improving drug delivery and efficacy .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 6e | 2.57 ± 0.16 | MCF-7 |
This compound | TBD | TBD |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of poly(borneol acrylate) films, which demonstrated significant inhibition of bacterial growth compared to control polymers. This study emphasizes the potential for developing EPA-based materials for biomedical applications due to their antimicrobial characteristics .
Safety and Toxicological Profile
While exploring the biological activities of EPA, it is crucial to consider its safety profile. Toxicological assessments indicate varying degrees of acute toxicity depending on exposure routes:
- Oral LD50: >5 g/kg in rats
- Dermal LD50: 306 mg/kg in rabbits
These values suggest that while EPA may exhibit beneficial biological activities, caution is warranted regarding its safety in therapeutic applications .
Properties
IUPAC Name |
ethyl 2-methylidenepentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUMJFMINXROCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474313 | |
Record name | Ethyl 2-propylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-06-9 | |
Record name | Ethyl 2-propylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3550-06-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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